1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a carboxamide linker, substituted with a 3,4-dimethylphenyl group at the 1-position and pyridinyl moieties at the 3- and 5-positions. The pyridine rings enhance solubility in polar solvents and may influence binding affinity in biological systems. Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and conformational stability .
The 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, while the pyridinylmethyl substituent adds hydrogen-bond acceptor sites. These features are critical in medicinal chemistry for optimizing pharmacokinetic properties and target engagement.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-5-6-19(12-16(15)2)28-21(18-7-10-23-11-8-18)20(26-27-28)22(29)25-14-17-4-3-9-24-13-17/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLJMXXSCDPYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Attachment of Pyridine Rings: The pyridine rings can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of this compound, a structural and functional comparison is made with analogous heterocyclic derivatives.
Structural and Functional Comparisons
The table below contrasts key features of the target compound with pyrazole-carboximidamide derivatives (from ) and other triazole-based analogs:
Key Observations
Core Heterocycle Differences :
- The 1,2,3-triazole core (target compound) offers three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the pyrazole core (two adjacent nitrogens) in compounds. This may enhance binding specificity in biological targets .
- Triazoles are generally more thermally stable than pyrazoles due to aromaticity, which could influence synthetic scalability .
Substituent Effects: Pyridine vs. Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylphenyl group (target) provides steric shielding and electron donation, contrasting with ’s 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups.
Functional Group Variations :
- The carboxamide linker in the target compound may exhibit greater hydrolytic stability compared to the carboximidamide group in compounds, which is prone to hydrolysis under acidic conditions .
Research Findings and Implications
- Crystallographic Insights : Structural refinement via SHELXL () is critical for accurately resolving the triazole ring’s bond lengths and angles, which are pivotal for docking studies. For instance, the N1–N2 bond length in triazoles (~1.34 Å) is shorter than the N–N bond in pyrazoles (~1.38 Å), influencing conformational rigidity .
- Biological Relevance : While compounds lack explicit activity data, substituent trends suggest that the target compound’s pyridine and triazole moieties could enhance interactions with enzymes or receptors requiring polar contacts (e.g., kinases).
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article delves into its biological properties, particularly its anticancer potential, antimicrobial effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities that are relevant in medicinal chemistry:
- Anticancer Activity : The triazole scaffold has been associated with significant anticancer properties. Studies indicate that derivatives of triazoles can inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth.
- Antimicrobial Properties : Research shows that compounds with similar structures demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria.
-
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival.
- Targeting Kinases : It may also interact with kinases involved in signaling pathways that regulate cell growth and apoptosis.
Anticancer Studies
A study evaluating the anticancer effects of triazole derivatives highlighted their ability to induce apoptosis in cancer cells. The compound was tested against various cell lines including Caco-2 (colorectal cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 Value (µM) | Effectiveness (%) |
|---|---|---|
| Caco-2 | 15.2 | 39.8 |
| A549 | 22.5 | 31.9 |
These results indicate a dose-dependent response, suggesting that structural modifications can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
In vitro studies have shown that the compound exhibits broad-spectrum antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The data suggests potential applications in treating infections caused by resistant strains .
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that modifications at the pyridine and phenyl groups significantly enhanced anticancer efficacy. The introduction of electron-withdrawing groups increased potency against breast cancer cells . -
Case Study on Antimicrobial Effects :
Another study focused on the antimicrobial properties of related compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
